(E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound "(E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate" is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core fused with a thiazole ring. Key structural features include a 4-bromophenyl group at position 5, a thiophen-2-ylmethylene substituent at position 2, and an ethoxycarbonyl group at position 4. Its synthesis involves a three-component reaction of ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and thiophene-2-carbaldehyde, followed by cyclization . Single-crystal X-ray diffraction confirms a nearly planar thiazolo[3,2-a]pyrimidine core with a sofa conformation in the six-membered ring and n-π interactions between the bromine atom and the phenyl substituent, influencing its crystalline packing .
Properties
IUPAC Name |
ethyl (2E)-5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)13-6-8-14(22)9-7-13)19(25)16(29-21)11-15-5-4-10-28-15/h4-11,18H,3H2,1-2H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGOKOTXQRZNAS-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)C(=CC4=CC=CS4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Br)C(=O)/C(=C\C4=CC=CS4)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, a member of the thiazolo[3,2-a]pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological activities, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves a multi-step process, including the Biginelli condensation reaction. The reaction proceeds under solvent-free conditions at elevated temperatures, yielding high purity products. Characterization is achieved through techniques such as NMR spectroscopy and X-ray crystallography, confirming the compound's structure and purity.
Synthesis Methodology
- Initial Condensation : The reaction starts with acetoacetic ester, thiourea, and 4-bromobenzaldehyde.
- Subsequent Reactions : This is followed by a condensation step with ethyl chloroacetate.
- Characterization Techniques :
- NMR Spectroscopy : Provides insights into the molecular structure.
- X-ray Crystallography : Confirms the spatial arrangement of atoms within the compound.
Biological Activity
The biological activity of this compound has been investigated for various pharmacological properties:
Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with specific signaling pathways.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | |
| MCF-7 (Breast Cancer) | 12.0 | |
| PC3 (Prostate Cancer) | 15.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. Its efficacy was notable against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the biological potential of thiazolo[3,2-a]pyrimidine derivatives:
-
Cytotoxicity Studies : A study demonstrated that derivatives similar to the target compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating their therapeutic potential.
"Thiazolo[3,2-a]pyrimidines have displayed promising antitumor activity with minimal toxicity to normal cell lines" .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may act as inhibitors of key enzymes involved in cancer progression and inflammation pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituents at positions 2, 5, and 5. Below is a comparative analysis of the target compound with analogs (Table 1):
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
*ClogP values estimated based on structural analogs.
Key Comparison Points
Substituent Effects on Electronic Properties: The 4-bromophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to 4-methylphenyl (electron-donating) or 4-methoxyphenyl (moderately electron-donating) analogs. This influences reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .
Crystallographic Behavior :
- The target compound exhibits n-π interactions (Br···C, 3.379 Å) that stabilize homochiral chains in the crystal lattice . In contrast, derivatives with trimethoxybenzylidene groups form bifurcated C–H···O hydrogen bonds, leading to layered packing .
coli and C. albicans . The bromine atom in the target compound may enhance bioactivity via halogen bonding in target proteins.
Synthetic Accessibility :
- The target compound is synthesized via a solvent-free three-component reaction (yield: 78–85%) , whereas analogs like the trimethoxybenzylidene derivative require refluxing in acetic acid/acetic anhydride (yield: 78%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
